(piperidin-4-yl)(1,3-thiazol-2-yl)methanol dihydrochloride
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Overview
Description
(Piperidin-4-yl)(1,3-thiazol-2-yl)methanol dihydrochloride: is a versatile chemical compound with a unique structure that includes a piperidine ring and a thiazole ring. This compound is widely used in scientific research due to its ability to catalyze reactions and act as a building block in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (piperidin-4-yl)(1,3-thiazol-2-yl)methanol dihydrochloride typically involves the reaction of piperidine derivatives with thiazole derivatives under controlled conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiazole ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The piperidine ring can be reduced under specific conditions, often using hydrogenation techniques.
Substitution: Both the piperidine and thiazole rings can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the piperidine ring can yield piperidine derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, (piperidin-4-yl)(1,3-thiazol-2-yl)methanol dihydrochloride is used as a catalyst and a building block in organic synthesis. It facilitates the formation of complex molecules and is involved in various synthetic pathways.
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its unique structure. It helps in understanding the biochemical pathways and mechanisms of action of various biological processes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to act as a catalyst and a building block makes it valuable in large-scale chemical manufacturing.
Mechanism of Action
The mechanism of action of (piperidin-4-yl)(1,3-thiazol-2-yl)methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring is known to interact with various biological targets, while the thiazole ring can modulate biochemical pathways. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and are used in various therapeutic applications.
Thiazole derivatives: Compounds with thiazole rings are known for their biological activities, including antimicrobial and anticancer properties.
Uniqueness: What sets (piperidin-4-yl)(1,3-thiazol-2-yl)methanol dihydrochloride apart is its combination of both piperidine and thiazole rings, which provides a unique set of chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to compounds with only one of these rings .
Properties
CAS No. |
2639414-75-6 |
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Molecular Formula |
C9H16Cl2N2OS |
Molecular Weight |
271.21 g/mol |
IUPAC Name |
piperidin-4-yl(1,3-thiazol-2-yl)methanol;dihydrochloride |
InChI |
InChI=1S/C9H14N2OS.2ClH/c12-8(9-11-5-6-13-9)7-1-3-10-4-2-7;;/h5-8,10,12H,1-4H2;2*1H |
InChI Key |
QNTVGCZMECRIMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(C2=NC=CS2)O.Cl.Cl |
Purity |
91 |
Origin of Product |
United States |
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